![molecular formula C18H20N2O7S B13361047 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazinane ring, methoxy groups, and a pyranone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazinane ring, which can be synthesized by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine in tetrahydrofuran (THF) at low temperatures . The resulting intermediate is then coupled with a methoxy-substituted benzene derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyranone structure can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and pyranone groups may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide: Shares the thiazinane ring but lacks the methoxy and pyranone groups.
2-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide: Contains a similar thiazinane ring but with different substituents and a pyrimidine structure.
Uniqueness
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .
特性
分子式 |
C18H20N2O7S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
N-[4-(1,1-dioxothiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C18H20N2O7S/c1-25-15-9-12(5-6-13(15)20-7-3-4-8-28(20,23)24)19-18(22)16-10-14(21)17(26-2)11-27-16/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,22) |
InChIキー |
OSKISTSZIOZYLP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=O)C(=CO2)OC)N3CCCCS3(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


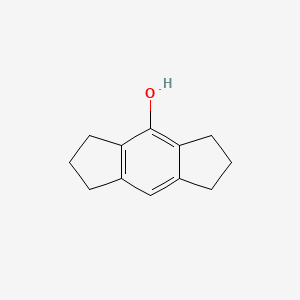
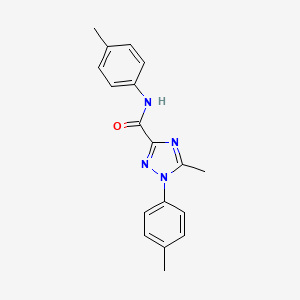
![N-(1-cyano-1,2-dimethylpropyl)-2-({6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B13360970.png)
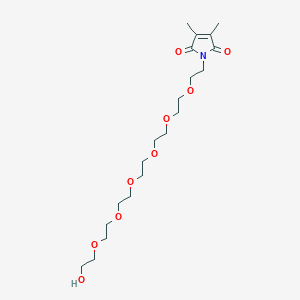
![2-[(5-Bromo-2-fluorophenyl)amino]butanamide](/img/structure/B13360983.png)

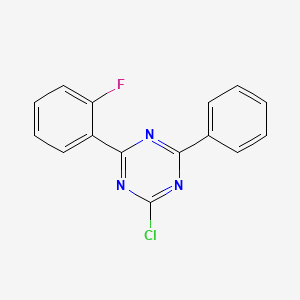
![2-(1-{2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361002.png)
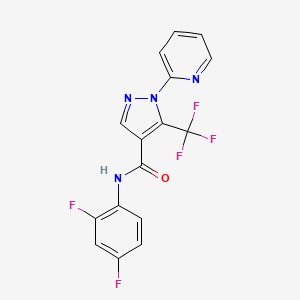
![8-(Benzyloxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B13361011.png)
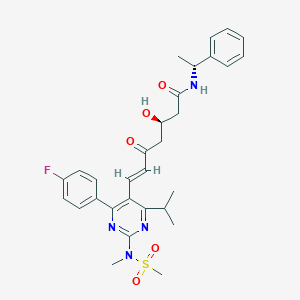
![1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361022.png)
![2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate](/img/structure/B13361052.png)
![(2E)-3-[5-(2,3,4-trifluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361059.png)
